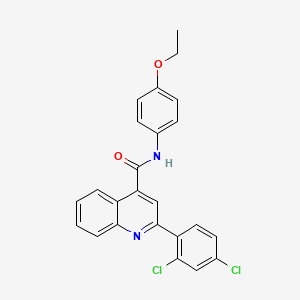
5-(tert-Butyl)-3-(2-chloro-7-methylquinolin-3-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(tert-Butyl)-3-(2-chloro-7-methylquinolin-3-yl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)-3-(2-chloro-7-methylquinolin-3-yl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like sulfuric acid.
Introduction of the Chloro and Methyl Groups: Chlorination and methylation reactions can be performed on the quinoline ring to introduce the chloro and methyl substituents.
Formation of the Oxadiazole Ring: The oxadiazole ring can be formed through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.
Attachment of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-(tert-Butyl)-3-(2-chloro-7-methylquinolin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential pharmacological properties could be explored for therapeutic applications.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 5-(tert-Butyl)-3-(2-chloro-7-methylquinolin-3-yl)-1,2,4-oxadiazole would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes or Receptors: The compound may interact with enzymes or receptors, modulating their activity.
Inhibition of Biological Pathways: It may inhibit specific biological pathways, leading to therapeutic effects.
Induction of Cellular Responses: The compound could induce cellular responses, such as apoptosis or cell cycle arrest.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(tert-Butyl)-3-(2-chloroquinolin-3-yl)-1,2,4-oxadiazole: Similar structure but lacks the methyl group.
5-(tert-Butyl)-3-(2-methylquinolin-3-yl)-1,2,4-oxadiazole: Similar structure but lacks the chloro group.
5-(tert-Butyl)-3-(quinolin-3-yl)-1,2,4-oxadiazole: Similar structure but lacks both the chloro and methyl groups.
Uniqueness
The presence of both the chloro and methyl groups in 5-(tert-Butyl)-3-(2-chloro-7-methylquinolin-3-yl)-1,2,4-oxadiazole may confer unique chemical and biological properties, such as increased stability, enhanced reactivity, or specific biological activity.
Propriétés
Formule moléculaire |
C16H16ClN3O |
|---|---|
Poids moléculaire |
301.77 g/mol |
Nom IUPAC |
5-tert-butyl-3-(2-chloro-7-methylquinolin-3-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H16ClN3O/c1-9-5-6-10-8-11(13(17)18-12(10)7-9)14-19-15(21-20-14)16(2,3)4/h5-8H,1-4H3 |
Clé InChI |
XINYGIBIHUWYES-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=NC(=C(C=C2C=C1)C3=NOC(=N3)C(C)(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


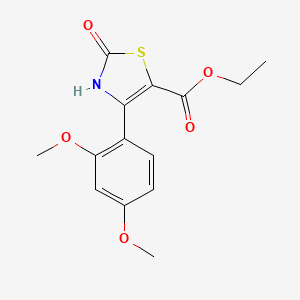

![Rel-(3aR,6aR)-4-methylhexahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B12988440.png)
![(1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutan]-7-one](/img/structure/B12988451.png)
![3'-Chloro-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12988455.png)
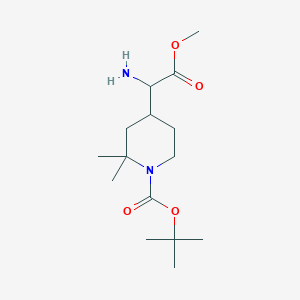

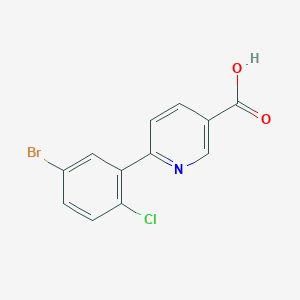
![5-Amino-N-(benzo[d][1,3]dioxol-5-yl)-2-chlorobenzamide](/img/structure/B12988465.png)
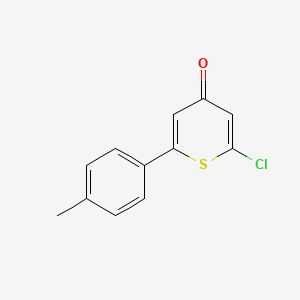
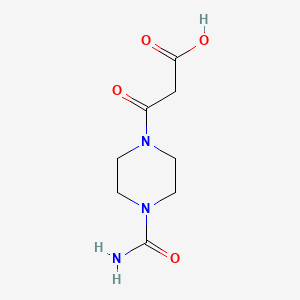
![1-(3-Bromophenyl)-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole](/img/structure/B12988486.png)
![1-Benzyl-3-cyclohexyl-5-iodo-4-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12988498.png)
